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Compound of Interest
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Cat. No.: B1667275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Oxaborole tRNA Trapping
(OBORT) mechanism, a novel mode of action for a promising class of antimicrobial agents. We
will delve into the core molecular interactions, present key quantitative data, detail relevant
experimental methodologies, and visualize the critical pathways and processes involved.

Core Concepts of the OBORT Mechanism

The OBORT mechanism is a highly specific process that leads to the inhibition of protein
synthesis by targeting an essential enzyme: leucyl-tRNA synthetase (LeuRS).[1][2] Unlike
many antibiotics that target the synthetic active site of aminoacyl-tRNA synthetases (aaRS),
oxaboroles exploit the enzyme's own quality control machinery—the editing or proofreading
domain.[1][3]

Leucyl-tRNA synthetase is responsible for attaching the amino acid leucine to its cognate
transfer RNA (tRNALeu), a critical step in preparing for protein translation.[1] To ensure the
fidelity of this process, LeuRS possesses a distinct editing domain, often referred to as the
Connective Polypeptide 1 (CP1) domain, which is located approximately 30 A from the
aminoacylation site.[1][2] This editing site serves to hydrolyze incorrectly charged tRNAs (post-
transfer editing) or misactivated amino acids (pre-transfer editing).[4]

Oxaborole compounds, such as the FDA-approved antifungal tavaborole (formerly AN2690),
are designed to mimic a misacylated tRNA substrate.[2][5] Upon entering the LeuRS editing
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site, the boron atom of the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'-
hydroxyl groups of the ribose on the terminal adenosine (A76) of tRNALeu.[6][7][8] This
effectively "traps” the tRNA in the editing site, preventing its translocation to the synthetic site
for aminoacylation and ultimately halting protein synthesis.[2] This unique mechanism of action
provides a high degree of selectivity for fungal or bacterial LeuRS over their human
counterparts.[9]

Quantitative Data

The following tables summarize key quantitative data related to the OBORT mechanism,
providing insights into the potency and kinetics of oxaborole inhibitors.

Table 1: Inhibition Constants of Oxaborole Compounds against Leucyl-tRNA Synthetase

Organism/Enz Inhibition Assay
Compound ) . Reference
yme Constant (Ki) Conditions
Saccharomyces
cerevisiae
Tavaborole - Inhibition of
(yeast) Not specified ) ] [10]
(AN2690) ] aminoacylation
cytoplasmic
LeuRS
Benzoxaborole Escherichia coli Binding affinity
_ Kd=1.4nM [11]
Compound 20j LeuRS measurement

Mycobacterium

Ganfeborole ) Enzyme

tuberculosis IC50=0.2 yM o [12]
(GSK3036656) inhibition assay

LeuRS

Human
Ganfeborole ] Enzyme

cytoplasmic IC50 =132 uM T [12]
(GSK3036656) inhibition assay

LeuRS

Human
Ganfeborole ] ] Enzyme

mitochondrial IC50 > 300 uM T [12]
(GSK3036656) inhibition assay

LeuRS
Epetraborole Escherichia coli N Inhibition of

Not specified ) ) [12]

(AN3365) LeuRS aminoacylation

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.targetmol.com/compound/tavaborole
https://pmc.ncbi.nlm.nih.gov/articles/PMC6103669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201714/
https://www.researchgate.net/publication/346889488_Discovery_of_benzhydrol-oxaborole_derivatives_as_Streptococcus_pneumoniae_leucyl-tRNA_synthetase_inhibitors
https://escholarship.org/content/qt4mg0d27c/qt4mg0d27c_noSplash_387b6523cb03fd224b68e5c0739e7680.pdf
https://www.medchemexpress.com/AN-2690.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6727470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 2: Kinetic Parameters of Leucyl-tRNA Synthetase in the Presence of Oxaboroles

Assay
Substrate . Referenc
Enzyme L. Km kcat kcat/Km Condition
lInhibitor e
s
Pyrophos
E. coli ) Not Not Not yrophosp
Leucine » - - hate [13]
LeuRS specified specified specified
exchange
Isoleucine Pyrophos
E. coli Not Not Not YIoPnosp
(non- . . . hate [13]
LeuRS specified specified specified
cognate) exchange
Human
cytoplasmi Pyrophos
yiop ) 09+0.2 56+0.1s- 6.2x103 yrophosp
c LeuRS Leucine hate
mM 1 M-1s-1
(D399%A exchange
mutant)
Human
) Pyrophosp
cytoplasmi ) 0.024 + 21+04s- 88x104
Leucine hate
c LeuRS 0.009 mM 1 M-1s-1
] exchange
(Wild-type)
Human
cytoplasmi
. 1.8+0.5 0.06 £ 0.02 ATPase
c LeuRS Isoleucine 33 M-1s-1
mM s-1 assay
(D399A
mutant)
Human
cytoplasmi ] Not Not Not ATPase
Isoleucine N N N
c LeuRS specified specified specified assay
(Wild-type)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the
OBORT mechanism.
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Leucyl-tRNA Synthetase (LeuRS) Purification

Objective: To obtain highly pure and active LeuRS for use in subsequent assays. This protocol

is adapted for His-tagged recombinant protein expression in E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with a LeuRS expression vector
(e.g., pET vector with an N-terminal His6-tag).

Luria-Bertani (LB) broth and agar plates with appropriate antibiotics.
Isopropy! 3-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10 mM imidazole, 1 mM PMSF, 1
mg/mL lysozyme.

Wash Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 20 mM imidazole.
Elution Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 250 mM imidazole.
Dialysis Buffer: 20 mM Tris-HCI (pH 7.5), 100 mM NaCl, 5 mM MgClI2, 1 mM DTT.

Ni-NTA affinity chromatography column.

Procedure:

Inoculate a single colony of the transformed E. coli into 50 mL of LB broth with antibiotics
and grow overnight at 37°C with shaking.

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an
OD600 of 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue
to grow for 4-6 hours at 30°C or overnight at 18°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Load the supernatant onto a pre-equilibrated Ni-NTA column.

Wash the column with 10-20 column volumes of Wash Buffer.

Elute the His-tagged LeuRS with Elution Buffer.

Analyze the fractions by SDS-PAGE to assess purity.

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

Determine the protein concentration using a Bradford assay or by measuring absorbance at
280 nm. Store the purified enzyme at -80°C.

tRNA Aminoacylation (Charging) Assay

Objective: To measure the catalytic activity of LeuRS in charging tRNALeu with leucine.

Materials:

Purified LeuRS.

In vitro transcribed or purified tRNALeu.

[3H]-Leucine or [14C]-Leucine.

Aminoacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCI, 10 mM MgCI2, 4 mM ATP, 1
mM DTT.

Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).

Glass fiber filters.

Scintillation fluid.

Procedure:
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Prepare a reaction mixture containing Aminoacylation Buffer, a defined concentration of
tRNALeu (e.g., 5 uM), and radiolabeled leucine (e.g., 20 uM).

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
Initiate the reaction by adding a small amount of purified LeuRS (e.g., 50 nM).

At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and spot
them onto glass fiber filters.

Immediately immerse the filters in ice-cold 10% TCA to precipitate the charged tRNA and
stop the reaction.

Wash the filters three times with cold 5% TCA and once with ethanol to remove
unincorporated radiolabeled leucine.

Dry the filters and place them in scintillation vials with scintillation fluid.
Measure the radioactivity using a scintillation counter.

Calculate the amount of charged tRNA formed over time to determine the initial reaction
velocity.

Post-Transfer Editing (Deacylation) Assay

Objective: To measure the ability of the LeuRS editing domain to hydrolyze mischarged tRNA.

Materials:

Purified LeuRS.

Mischarged tRNA (e.qg., [3H]-lle-tRNALeu), prepared using an editing-deficient LeuRS
mutant.

Deacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCI, 20 mM MgCI2, 1 mM DTT.
Quenching Solution: 10% (w/v) TCA.

Glass fiber filters.
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¢ Scintillation fluid.
Procedure:

e Prepare a reaction mixture containing Deacylation Buffer and a defined concentration of
mischarged tRNA (e.g., 1 uM).

e Pre-incubate the mixture at 37°C for 5 minutes.
« Initiate the reaction by adding purified LeuRS (e.g., 100 nM).

e At various time points, take aliquots and process them as described in the tRNA
Aminoacylation Assay (steps 4-8).

e The decrease in radioactivity on the filters over time corresponds to the hydrolysis of the
mischarged amino acid from the tRNA.

Pre-Transfer Editing (ATP Hydrolysis) Assay

Objective: To measure the tRNA-independent hydrolysis of the misactivated aminoacyl-
adenylate intermediate.

Materials:

Purified LeuRS.

Non-cognate amino acid (e.g., norvaline).

[0-32P]ATP.

ATPase Buffer: 50 mM HEPES (pH 7.5), 20 mM KCI, 10 mM MgCI2, 1 mM DTT.

Quenching Solution: 1 M Formic acid.

Polyethyleneimine (PEI)-cellulose TLC plates.

Developing Solvent: 0.5 M LiCl, 1 M Formic acid.

Procedure:
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e Prepare a reaction mixture in ATPase Buffer containing the non-cognate amino acid (e.g., 10
mM) and [0-32P]ATP.

e Pre-incubate at 37°C for 5 minutes.

e Initiate the reaction by adding purified LeuRS (e.g., 1 uM).

» At various time points, take small aliquots and quench the reaction in formic acid.
e Spot the quenched samples onto a PEI-cellulose TLC plate.

e Develop the TLC plate in the developing solvent to separate ATP, ADP, and AMP.
e Dry the plate and visualize the radiolabeled spots using a phosphorimager.

o Quantify the amount of [a-32P]JAMP formed over time. An increase in AMP formation in the
presence of the non-cognate amino acid is indicative of pre-transfer editing.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of
the OBORT mechanism.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Substrates

Leucine Activation

Leucyl-tRNA Sypthetase (LeuRS) l
A\ |
ATP - !
lgl Aminoacylation Site X
g . b oAt e .
o AmitioaCy tatiom Leu-tRNA-Leu To Ribosome Protein Synthesis

tRNA-Leu Bindi of 3 end »
5 il Editing Site (CP1) Covalent Adduct Inhibition of
>

£

Formation TrappedT(;\;A-?xahorole Aminoacylation Protein Synthesis
(e. g?ﬁ?/ljarlao;cvle)
tRNA-Leu 3'-Terminus (A76)
Adenosine-Ribose 2',3'-cis-diol
(with 2" and 3' OH groups) attack
. . Stable Covalent
Oxaborole Compound Lewis acid

Adduct

accepts electrons

Oxaborole Ring
with Boron Atom

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Start: Hypothesis or Compound Screening

1. LeuRS Protein Expression
and Purification

'

2. In Vitro Enzyme Assays

Aminoacylation Assay Deacylation Assay ATPase Assay
(Measures charging) (Measures post-transfer editing) (Measures pre-transfer editing)

3. Quantitative Analysis
(Determine Ki, IC50, Kd)

4. Structural Biology
(X-ray Crystallography)
Confirmation of
Adduct Formation

Conclusion: Mechanism Elucidation
or Lead Optimization

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1667275?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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